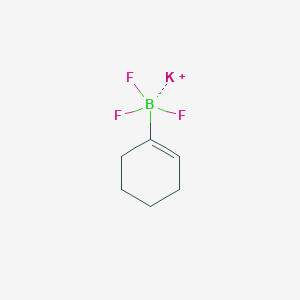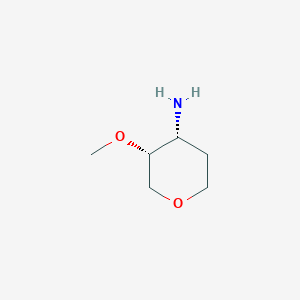
Potassium cyclohex-1-en-1-yltrifluoroborate
Overview
Description
Potassium cyclohex-1-en-1-yltrifluoroborate is a boron-containing compound with the molecular formula C6H9BF3K. It is a versatile reagent used in various chemical reactions, particularly in organic synthesis. The compound is known for its stability and reactivity, making it a valuable tool in the development of new chemical entities and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium cyclohex-1-en-1-yltrifluoroborate can be synthesized through the reaction of cyclohex-1-en-1-ylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction conditions often involve moderate temperatures and the use of anhydrous solvents to ensure the purity and yield of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Potassium cyclohex-1-en-1-yltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohex-1-en-1-ylboronic acid or other boron-containing derivatives.
Reduction: It can be reduced to form cyclohex-1-en-1-ylborane or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as halides (chloride, bromide, iodide) and alkyl groups (methyl, ethyl) are used in substitution reactions, typically under mild conditions with the presence of a base or catalyst.
Major Products:
Oxidation: Cyclohex-1-en-1-ylboronic acid and other oxidized boron derivatives.
Reduction: Cyclohex-1-en-1-ylborane and other reduced boron species.
Substitution: Various substituted cyclohex-1-en-1-yl derivatives, depending on the nucleophile used.
Scientific Research Applications
Potassium cyclohex-1-en-1-yltrifluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules, which can have therapeutic applications.
Medicine: It is explored for its potential in boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with boron-containing compounds.
Industry: this compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of potassium cyclohex-1-en-1-yltrifluoroborate involves its ability to participate in various chemical reactions, particularly those involving the formation and breaking of carbon-boron bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the reactants. Its reactivity is often mediated by the presence of the trifluoroborate group, which can stabilize reaction intermediates and facilitate the formation of new chemical bonds.
Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes and other proteins that recognize boron-containing molecules. These interactions can modulate the activity of the target proteins and influence various cellular pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Potassium cyclohex-1-en-1-yltrifluoroborate can be compared with other similar boron-containing compounds, such as:
Potassium phenyltrifluoroborate: Similar in structure but with a phenyl group instead of a cyclohexenyl group. It is also used in Suzuki-Miyaura cross-coupling reactions.
Potassium methyltrifluoroborate: Contains a methyl group instead of a cyclohexenyl group. It is used in various organic synthesis reactions.
Potassium vinyltrifluoroborate: Contains a vinyl group and is used in the synthesis of vinyl-containing compounds.
Uniqueness: this compound is unique due to its cyclohexenyl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in the synthesis of cyclic compounds and in reactions where the cyclohexenyl group can provide steric and electronic effects that influence the outcome of the reaction.
Properties
IUPAC Name |
potassium;cyclohexen-1-yl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h4H,1-3,5H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMUFAMKMWVCQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CCCCC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717202 | |
| Record name | Potassium (cyclohex-1-en-1-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186667-20-8 | |
| Record name | Potassium (cyclohex-1-en-1-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1186667-20-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(3,4-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B1425618.png)








![3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol](/img/structure/B1425631.png)
